

solubility of 3-Chloro-2-methoxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2-methoxypyridine-5-boronic acid

Cat. No.: B1593251

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An In-Depth Technical Guide to the Solubility of **3-Chloro-2-methoxypyridine-5-boronic Acid**

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences the entire drug discovery and development pipeline. **3-Chloro-2-methoxypyridine-5-boronic acid** is a key heterocyclic building block, frequently utilized in cross-coupling reactions for the synthesis of complex molecules in medicinal chemistry. However, a comprehensive understanding of its solubility behavior is often underdeveloped. This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the theoretical and practical aspects governing the solubility of this compound. We will dissect the key chemical equilibria that dictate its behavior in solution, present a framework for its qualitative and quantitative characterization, and provide detailed, self-validating protocols for both high-throughput kinetic and definitive thermodynamic solubility determination. This guide is intended to equip researchers, chemists, and drug development professionals with the necessary knowledge to accurately measure, interpret, and modulate the solubility of **3-Chloro-2-methoxypyridine-5-boronic acid** and related compounds.

Introduction: The Critical Role of a Key Building Block

3-Chloro-2-methoxypyridine-5-boronic acid is a substituted pyridine derivative that has become an invaluable tool in modern synthetic and medicinal chemistry. Its utility primarily stems from the boronic acid moiety, which enables its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a cornerstone of carbon-carbon bond formation. However, beyond its synthetic utility, its physical properties, particularly aqueous and organic solubility, are paramount for its effective use.

Poor solubility can impede reaction kinetics, complicate purification processes, and, most critically, create significant hurdles for the resulting drug candidates, potentially leading to poor absorption and low bioavailability.^[1] While specific experimental solubility data for **3-Chloro-2-methoxypyridine-5-boronic acid** is not extensively published, this guide establishes a robust framework for its determination by examining the well-established principles of boronic acid chemistry.

Table 1: Physicochemical Properties of **3-Chloro-2-methoxypyridine-5-boronic acid**

Property	Value	Source
CAS Number	942438-89-3	[2]
Molecular Formula	C ₆ H ₇ BCINO ₃	[2]
Molecular Weight	187.39 g/mol	[2]
Physical Form	Solid	

The Physicochemical Landscape of Boronic Acid Solubility

Understanding the solubility of any boronic acid requires appreciating that it is not a static property but a dynamic state governed by multiple, often competing, chemical equilibria. The causality behind solubility challenges often lies in these fundamental processes.

The Boronic Acid ⇌ Boronate Equilibrium: The Influence of pH

A boronic acid ($R\text{-B(OH)}_2$) is a weak Lewis acid. The boron atom is electron-deficient and can accept a lone pair from a Lewis base, such as a hydroxide ion. This converts the boron center from a neutral, trigonal planar geometry to an anionic, tetrahedral boronate species ($R\text{-B(OH)}_3^-$).^[3] This equilibrium is highly pH-dependent.^[4]

- At low pH: The equilibrium favors the neutral, less polar boronic acid form, which generally exhibits lower aqueous solubility.
- At high pH (above the pK_a): The equilibrium shifts towards the formation of the anionic boronate salt, which is significantly more polar and thus more soluble in aqueous media.^[3]
^[4]

This relationship is a critical consideration in designing aqueous formulations, buffer systems for biological assays, and pH-driven crystallization or extraction procedures.

The Boronic Acid \rightleftharpoons Boroxine Equilibrium: A Source of Inconsistency

A defining characteristic of boronic acids is their propensity to undergo reversible self-condensation (dehydration) to form a six-membered cyclic anhydride known as a boroxine.^[5]
^[6] This process involves three molecules of the boronic acid yielding one molecule of the corresponding boroxine and three molecules of water.^[7]^[8]

This equilibrium is a frequent cause of analytical and preparative challenges. Commercial boronic acids often exist as a mixture of the acid and the boroxine, and the ratio can change depending on storage conditions and humidity.^[9] Since the boroxine has different physical properties and solubility compared to the monomeric acid, failure to account for this equilibrium can lead to poor reproducibility in solubility measurements and reaction outcomes.^[9]^[10] The reaction is entropically driven and can be reversed by the addition of water.^[8]^[10]

Figure 2: Workflow for Kinetic Solubility by Nephelometry.

Protocol 2: Definitive Thermodynamic Solubility by Shake-Flask HPLC

This method determines the true equilibrium solubility and is considered the gold standard. ^[1]
^[11] Methodology:

- Sample Preparation: Add an excess amount of solid **3-Chloro-2-methoxypyridine-5-boronic acid** (e.g., 2-5 mg) to a glass vial. Ensure the amount is sufficient to maintain a saturated solution with visible solid remaining after incubation.
- Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., PBS pH 7.4, Simulated Gastric Fluid, or organic solvent).
- Equilibration: Seal the vial tightly and place it on a vial roller or shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. The extended time is crucial to ensure equilibrium is reached. [1][11]4. Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PTFE) to remove all undissolved particles.
 - Self-Validation Step: Discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane, minimizing compound loss due to adsorption. [12]5.
- Quantification:
 - Prepare a calibration curve using stock solutions of the test compound of known concentrations.
 - Analyze the filtered supernatant by a validated HPLC-UV method. The HPLC method also serves as a quality control check for compound stability, as any degradation peaks would be visible. [12]6. Data Analysis: Calculate the concentration of the dissolved compound in the supernatant using the calibration curve. The result is reported as the thermodynamic solubility in units such as µg/mL or µM.

Figure 3: Workflow for Thermodynamic Solubility by HPLC.

Conclusion

While readily available public data on the solubility of **3-Chloro-2-methoxypyridine-5-boronic acid** is scarce, a robust characterization is achievable through the application of fundamental principles and validated experimental techniques. Its solubility is not a single value but is dynamically influenced by pH, its tendency to form boroxines, and the solvent system employed. For early-stage discovery, high-throughput kinetic assays provide essential, rapid feedback. For later-stage development, the definitive values obtained from thermodynamic shake-flask methods are indispensable for successful formulation and clinical translation. By

employing the protocols and understanding the theoretical framework detailed in this guide, researchers can confidently and accurately characterize the solubility of this important building block, mitigating risks and enabling more efficient drug development programs.

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